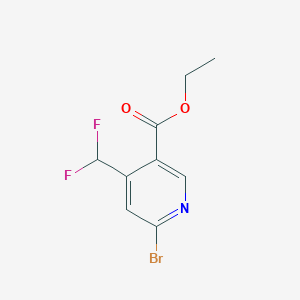![molecular formula C21H20ClNO5 B14797147 (E)-but-2-enedioic acid;(2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B14797147.png)
(E)-but-2-enedioic acid;(2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Asenapine maleate is an atypical antipsychotic medication used primarily for the treatment of schizophrenia and acute mania associated with bipolar disorder. It is marketed under brand names such as Saphris and Sycrest. Asenapine maleate belongs to the dibenzo-oxepino pyrrole class and is known for its high affinity for serotonin and dopamine receptors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of asenapine maleate involves several steps, starting with the intra-molecular cyclization of an intermediate compound using aluminium halide. This process yields the intermediate, which is then further processed to obtain asenapine maleate . The reaction conditions typically involve the use of polyphosphoric acid at elevated temperatures (around 125°C) to facilitate cyclization .
Industrial Production Methods
Industrial production of asenapine maleate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Asenapine maleate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of asenapine maleate can lead to the formation of hydroxylated derivatives, while reduction can yield dehydrogenated products .
Wissenschaftliche Forschungsanwendungen
Asenapine maleate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies involving receptor binding and drug-receptor interactions.
Biology: Employed in research on neurotransmitter systems and their role in psychiatric disorders.
Medicine: Investigated for its efficacy in treating various psychiatric conditions, including schizophrenia and bipolar disorder.
Industry: Utilized in the development of new antipsychotic medications and formulations
Wirkmechanismus
Asenapine maleate exerts its effects by acting as an antagonist at multiple neurotransmitter receptors, including serotonin (5-HT2A) and dopamine (D2) receptors. This antagonistic action helps to balance the levels of these neurotransmitters in the brain, thereby alleviating symptoms of psychiatric disorders. Additionally, asenapine maleate has a high affinity for histamine and noradrenaline receptors, contributing to its overall therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Asenapine maleate is often compared with other atypical antipsychotics, such as:
Risperidone: Another atypical antipsychotic with a similar mechanism of action but different receptor affinity profiles.
Olanzapine: Known for its efficacy in treating schizophrenia but associated with higher risks of weight gain and metabolic side effects.
Quetiapine: Used for both schizophrenia and bipolar disorder, with a different side effect profile compared to asenapine maleate.
Asenapine maleate is unique in its sublingual and transdermal formulations, which help to bypass extensive first-pass metabolism and improve bioavailability .
Eigenschaften
Molekularformel |
C21H20ClNO5 |
|---|---|
Molekulargewicht |
401.8 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;(2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene |
InChI |
InChI=1S/C17H16ClNO.C4H4O4/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19;5-3(6)1-2-4(7)8/h2-8,14-15H,9-10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t14-,15-;/m1./s1 |
InChI-Schlüssel |
GMDCDXMAFMEDAG-YWWFJQBASA-N |
Isomerische SMILES |
CN1C[C@H]2[C@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


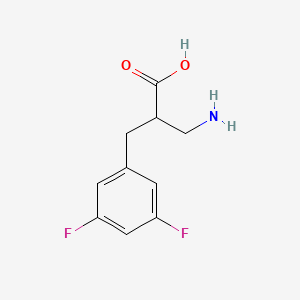
![3-(1,2,3,6-Tetrahydropyridin-4-yl)-4,7a-dihydropyrrolo[3,2-b]pyridin-5-one;dihydrochloride](/img/structure/B14797070.png)
![5-(2-Propoxyphenyl)-5,6-dihydrotriazolo[4,5-d]pyrimidin-7-one](/img/structure/B14797072.png)
![rel-(3R,4aS,7aS)-1,6-Dibenzyl-3-hydroxyoctahydro-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B14797079.png)
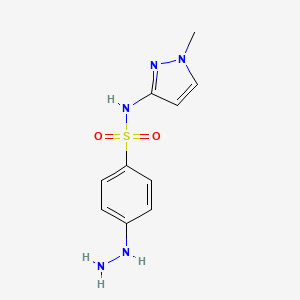
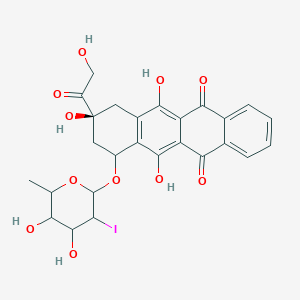
![2-amino-3-methyl-N-[(2-methylphenyl)methyl]butanamide](/img/structure/B14797093.png)
![Disodium;2-[[4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate](/img/structure/B14797096.png)
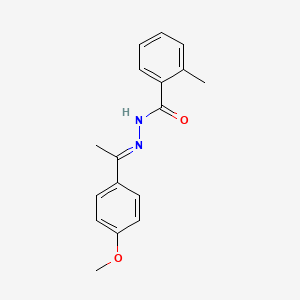
![4-Amino-N-(2-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B14797101.png)
![methyl 4-[(10S,13R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14797109.png)

